5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a unique pyrrol-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 4-butoxyphenylamine.
Reagents: 4-butoxyaniline, various catalysts.
Reaction Conditions: Heated under reflux, typically in an inert atmosphere.
Step 2: : Synthesis of the pyrrol-2-one core.
Reagents: 3,4-dimethylphenylamine, various acids or bases as catalysts.
Reaction Conditions: Room temperature to moderate heating, depending on the reagents used.
Step 3: : Final Coupling.
Reagents: Intermediate products from Steps 1 and 2.
Reaction Conditions: Varies widely, depending on desired purity and yield. Often requires purification via chromatography.
Industrial Production Methods
Large-scale production may utilize continuous flow reactors to maintain a steady state of reaction conditions.
Employing automation and advanced monitoring techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with common oxidizing agents like potassium permanganate.
Reduction: : Typically involves hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas in the presence of palladium on carbon.
Substitution: : Various halides or anhydrides under ambient to heated conditions.
Major Products
From oxidation : Formation of quinones and carboxylic acids.
From reduction : Conversion to corresponding amines and alcohols.
From substitution : Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Used as a precursor for the synthesis of complex organic molecules.
Catalysis studies to develop new reaction mechanisms.
Biology
Studied for its potential biochemical interactions and effects on cellular processes.
Medicine
Potential therapeutic applications in treating certain diseases.
Used in drug design and development due to its unique structural properties.
Industry
Utilized in materials science for creating specialized polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
Interacts with various enzyme pathways by binding to active sites or altering enzyme conformation.
Can act as an inhibitor or activator depending on its structural modifications.
Mechanistic Insights
The compound's diverse functionality allows it to participate in several biochemical pathways, making it a versatile tool for research.
Comparison with Similar Compounds
Compared to similar pyrrol-2-one derivatives, this compound offers enhanced stability and reactivity due to its butoxyphenyl and dimethylphenyl substituents.
Similar Compounds
1-(3,4-dimethylphenyl)-3-(4-butoxyphenyl)-1H-pyrrol-2-one.
3-(3,4-dimethylphenylamino)-1-phenyl-1H-pyrrol-2-one.
Uniqueness
The combination of butoxy and dimethylphenyl groups enhances its solubility and reactivity, setting it apart from other compounds in its class.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-(3,4-dimethylanilino)-1-(3,4-dimethylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O2/c1-6-7-16-34-27-14-10-24(11-15-27)29-19-28(31-25-12-8-20(2)22(4)17-25)30(33)32(29)26-13-9-21(3)23(5)18-26/h8-15,17-19,29,31H,6-7,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENGFHRSFODCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC(=C(C=C3)C)C)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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